molecular formula C₁₂H₁₆FN₃O₅ B1140317 5-Fluoro-2',3'-O-isopropylidenecytidine CAS No. 61787-04-0

5-Fluoro-2',3'-O-isopropylidenecytidine

Cat. No.: B1140317
CAS No.: 61787-04-0
M. Wt: 301.27
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Description

Contextualization within Fluorinated Nucleoside Analog Chemistry

The introduction of fluorine into nucleoside structures is a well-established strategy in medicinal chemistry to create analogs with enhanced biological activity and metabolic stability. nih.gov Fluorine's high electronegativity and small size can significantly alter the electronic properties of the nucleobase and the conformation of the sugar ring, leading to improved binding to target enzymes or resistance to degradation. nih.gov The development of the anticancer drug 5-fluorouracil (B62378) (5-FU) was a landmark achievement that spurred widespread interest in creating other fluorinated nucleoside analogs for therapeutic purposes. nih.govmdpi.com

Fluorinated nucleosides often act as inhibitors of crucial cellular or viral enzymes, such as polymerases and thymidylate synthase. nih.gov By mimicking natural nucleosides, they can be incorporated into growing DNA or RNA strands, leading to chain termination, or they can competitively inhibit enzymes essential for nucleic acid synthesis. nih.gov For instance, the fluorine atom at the C5 position of the pyrimidine (B1678525) ring in compounds like 5-fluorocytidine (B16351) can block enzymatic methylation, a critical step in DNA and RNA metabolism. The strategic placement of fluorine can influence the sugar pucker conformation, which is a key determinant of a nucleoside analog's biological activity. nih.gov

Historical Perspective of Nucleoside Modification in Biochemical Research

The field of nucleoside modification has a rich history, dating back to the discovery of pseudouridine (B1679824) in yeast RNA in 1957. nih.gov This finding revealed that RNA contained more than just the four canonical bases, opening up a new area of biochemical investigation. nih.gov Early research focused on identifying and characterizing these modified nucleosides, which were found to be particularly abundant in transfer RNA (tRNA). ias.ac.inoup.com The complete sequencing of yeast tRNA for alanine (B10760859) in 1964 by Holley and his colleagues was a monumental study that pinpointed the specific locations of modified nucleosides within the tRNA molecule. ias.ac.innih.gov

This discovery, along with the finding of inosine (B1671953) in the anticodon, led to Francis Crick's "wobble hypothesis," which explained how a single tRNA anticodon could recognize multiple codons. ias.ac.innih.gov These early studies underscored the functional importance of modified nucleosides in fundamental biological processes like protein synthesis. ias.ac.in Over the decades, the number of known naturally occurring modified nucleosides has grown significantly, and their roles have been elucidated in various types of RNA, including ribosomal RNA (rRNA) and messenger RNA (mRNA). nih.govwikipedia.org The development of synthetic nucleoside-modified messenger RNA (modRNA) has become a cornerstone of modern biotechnology, most notably in the creation of mRNA vaccines. wikipedia.org

Significance of Isopropylidene Protection in Nucleoside Synthesis and Reactivity

In the multi-step synthesis of complex organic molecules like nucleoside analogs, protecting groups are essential for temporarily masking reactive functional groups to ensure that reactions occur at the desired positions. umich.eduwikipedia.org The synthesis of nucleosides is complicated by the presence of multiple hydroxyl groups on the sugar moiety and reactive sites on the nucleobase. umich.edu The isopropylidene group, which forms a cyclic acetal (B89532) with the 2' and 3' hydroxyl groups of a ribonucleoside, is a widely used protecting group in nucleoside chemistry. chemrxiv.orgacs.org

The formation of the 2',3'-O-isopropylidene derivative is typically achieved by reacting the nucleoside with 2,2-dimethoxypropane (B42991) or acetone (B3395972) under acidic conditions. chemrxiv.org This protection strategy offers several advantages:

Stability: The isopropylidene group is stable under a variety of reaction conditions, particularly basic and nucleophilic conditions, allowing for selective modification of other parts of the molecule. chemrxiv.org

Selective Deprotection: It can be readily removed under mild acidic conditions to regenerate the diol functionality. chemrxiv.org

Enzymatic Compatibility: In some cases, 2',3'-O-isopropylidene protected nucleotides are tolerated by certain enzymes, such as template-independent RNA polymerases, which is a significant feature in the development of enzymatic RNA synthesis protocols. chemrxiv.org

The use of the isopropylidene group in 5-Fluoro-2',3'-O-isopropylidenecytidine allows for chemical modifications at the 5'-hydroxyl group or the nucleobase without interference from the 2' and 3' hydroxyls, making it a key intermediate in the synthesis of more elaborate fluorinated nucleoside analogs. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMASXBIJKIMMGC-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 5 Fluoro 2 ,3 O Isopropylidenecytidine

Established Synthetic Routes to 5-Fluoro-2',3'-O-isopropylidenecytidine

The most direct synthetic route to this compound begins with the precursor 5'-Deoxy-5-fluorocytidine (B193531). This approach involves the selective protection of the 2'- and 3'-hydroxyl groups on the ribose sugar moiety. The key transformation is the formation of an acetal (B89532), specifically an isopropylidene ketal, across the cis-diol of the ribose ring.

This reaction is typically achieved by treating 5'-Deoxy-5-fluorocytidine with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991), in an organic solvent under acidic conditions. chemrxiv.org The presence of an acid catalyst facilitates the reaction to yield the desired 2',3'-O-isopropylidene protected nucleoside. chemrxiv.orggoogle.com This method is well-established for protecting the vicinal cis-diol moiety in ribonucleosides. chemrxiv.org The resulting product, 5'-Deoxy-5-fluoro-2',3'-O-isopropylidenecytidine, is a stable intermediate that can be used in further synthetic modifications. google.com

An alternative, albeit more complex, synthetic pathway starts from 5'-Deoxy-5-fluorouridine. This multi-step process first requires the synthesis of the 5'-Deoxy-5-fluorouridine precursor itself, which can be prepared from a 5-deoxy-1,2,3-tri-O-acyl-D-ribofuranoside. google.com

Once 5'-Deoxy-5-fluorouridine is obtained, the synthesis involves two major transformations:

Conversion of the Uracil (B121893) Base to a Cytosine Base: This is a standard transformation in nucleoside chemistry that involves activating the C4 position of the pyrimidine (B1678525) ring, followed by amination to convert the uracil moiety into a cytosine moiety.

Protection of the 2',3'-Diol: Following the base conversion, the resulting 5'-Deoxy-5-fluorocytidine is protected at the 2' and 3' positions using the isopropylidene group, as described in the previous section. chemrxiv.orggoogle.com

This route is less direct but allows for the utilization of more readily available uridine-based starting materials.

Protecting Group Strategies and Reaction Conditions in Nucleoside Synthesis

The multistep synthesis of complex organic molecules like nucleoside derivatives relies heavily on the use of protecting groups to ensure chemoselectivity. wikipedia.org These groups temporarily mask reactive functional groups to prevent them from interfering with desired chemical reactions at other sites in the molecule. wikipedia.orgresearchgate.net

The 2'- and 3'-hydroxyl groups of the ribose sugar are adjacent and form a cis-diol, which is a reactive site. Protecting these two hydroxyl groups codependently as an acetal is a common and effective strategy. wikipedia.org The isopropylidene group is particularly well-suited for this purpose, forming a stable five-membered ring with the 2' and 3' oxygen atoms. chemrxiv.orgwikipedia.org

The formation of the 2',3'-O-isopropylidene acetal is typically carried out by reacting the nucleoside with acetone or a more efficient reagent like a 2,2-dialkoxypropane in the presence of a strong acid catalyst. google.com This protection is crucial as it prevents unwanted side reactions at the 2'- and 3'-positions during subsequent synthetic steps, such as modifications at the 5'-position or on the nucleobase. umich.edu The 2',3'-O-isopropylidene group is considered a robust and effective protecting group for pyrimidine nucleotides in enzymatic synthesis protocols as well. chemrxiv.org

Beyond the 2',3'-diol, other functional groups in a nucleoside must be considered for protection to achieve specific synthetic outcomes. umich.edu This necessitates an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others. biosynth.com

Key functional groups and their common protecting groups include:

5'-Hydroxyl Group: This primary alcohol is often protected with an acid-labile group, such as the dimethoxytrityl (DMT) group, which is widely used in oligonucleotide synthesis. wikipedia.orgumich.edu

Exocyclic Amino Group: The amino group on the cytosine base is nucleophilic and may require protection to prevent side reactions during coupling steps. umich.edu Acyl groups are commonly used for this purpose.

Imide/Lactam Function: In nucleobases like guanine (B1146940) and uracil/thymine, the imide/lactam function may also be protected to prevent irreversible modifications during reactions with alkylating or condensing reagents. umich.edu

The reaction conditions for these protection and subsequent deprotection steps must be carefully chosen. For instance, acid-labile groups like DMT are removed with weak acid, while base-labile groups like Fmoc are cleaved with bases. wikipedia.orgumich.edubiosynth.com The synthesis of derivatives of this compound often takes place in the presence of an acid acceptor such as pyridine (B92270), triethylamine, or dimethylaminopyridine to neutralize acids formed during the reaction. google.com The reactions are typically conducted in inert organic solvents like pyridine, dioxane, tetrahydrofuran, or dichloromethane (B109758). google.com

Design and Synthesis of this compound Derivatives

With the 2' and 3' positions blocked by the isopropylidene group, the 5'-hydroxyl group and the exocyclic amino group of this compound become primary sites for derivatization. This allows for the design and synthesis of a wide range of novel compounds with potentially enhanced biological activity.

A documented example involves the reaction of 5'-Deoxy-5-fluoro-2',3'-O-isopropylidenecytidine with ethylchlorothioformate in pyridine to yield a derivative at what is presumed to be the N4-amino or 5'-hydroxy position, as the 2' and 3' hydroxyls are protected. google.com

The general strategy is to use the protected nucleoside as a scaffold. Many derivatives are designed as prodrugs, which are converted into the active form intracellularly. Examples from related fluorinated nucleosides, which illustrate the types of derivatives that can be synthesized, include:

Amphiphilic Prodrugs: Coupling lipophilic cytosine derivatives or phospholipids (B1166683) to the nucleoside can create amphiphilic compounds. nih.gov

Phosphoramidates and Phosphorodiamidates: The 5'-hydroxyl group can be converted to various phosphate (B84403) derivatives, such as phosphorodiamidates or phosphoramidates, to improve cellular uptake and metabolic activation. nih.govnih.gov

These synthetic modifications aim to alter the compound's properties, such as solubility, stability, and cell permeability, to create more effective therapeutic agents.

Data Tables

Table 1: Key Precursors for the Synthesis of this compound

PrecursorCAS NumberMolecular FormulaKey Synthetic Step
5'-Deoxy-5-fluorocytidine155509-32-1C₉H₁₂FN₃O₄Acetalization of 2',3'-diol
5'-Deoxy-5-fluorouridine3254-79-3C₉H₁₁FN₂O₅Base conversion (Uracil to Cytosine) and acetalization

Table 2: Example Reaction Conditions for Derivatization

Starting MaterialReagentSolventAdditive/Catalyst
Ribonucleoside2,2-Dimethoxypropane-Acid Catalyst
5'-Deoxy-5-fluoro-2',3'-O-isopropylidenecytidineEthylchlorothioformatePyridine-
5-deoxy-1,2,3-tri-O-acyl-D-ribofuranoside2,4-bis(trimethylsilyl)-5-fluorouracilInert Organic SolventTrimethylsilyl trifluoromethanesulfonate (B1224126) or Tin tetrachloride

Modifications at the Nucleobase Moiety (e.g., N4-derivatization)

The exocyclic N4-amino group of the 5-fluorocytosine (B48100) base is a prime target for chemical modification, leading to a diverse range of N4-acyl and related derivatives. The synthesis of these compounds often involves the protection of the hydroxyl groups on the ribose sugar, for which the 2',3'-O-isopropylidene group is highly suitable.

One common strategy for N4-acylation involves the direct reaction of this compound with an appropriate acylating agent. However, to achieve selective N4-acylation without concurrent reaction at the 5'-hydroxyl group, a protection strategy for the 5'-OH is often employed. A more streamlined approach involves the acylation of 5'-deoxy-5-fluorocytidine derivatives. In a patented process, 5'-deoxy-2',3'-di-O-acyl-5-fluorocytidine is first acylated to yield 5'-deoxy-5-fluoro-N4,2',3'-O-triacylcytidine intermediates. Subsequent selective de-O-acylation affords the desired N4-acyl-5'-deoxy-5-fluorocytidine derivatives. googleapis.com This method highlights a pathway where the sugar hydroxyls are temporarily acylated to direct the modification to the N4 position.

The introduction of an acyl group at the N4 position can significantly alter the electronic properties and hydrogen bonding capabilities of the nucleobase. This has been explored in the broader context of 2'-deoxycytidine (B1670253) derivatives, where N4-acylated compounds have been synthesized and incorporated into DNA. nih.govresearchgate.net These studies demonstrate that a variety of acyl groups can be introduced, and the resulting modified nucleosides can be recognized by DNA polymerases. nih.govresearchgate.net While these examples use 2'-deoxycytidine, the fundamental chemical principles of N4-acylation are applicable to this compound.

Another approach to modifying the nucleobase involves the conversion of 5-fluorocytidine (B16351) to 5-fluorouridine (B13573) derivatives. For instance, 5-fluoro-2'-deoxyuridine (B1346552) has been a precursor for synthesizing 5-fluoro-2'-deoxycytidine (B1672315). acs.org This transformation underscores the chemical versatility of the pyrimidine ring and the potential for interconversion between cytosine and uracil analogs, which can then be further modified.

Derivative Type Synthetic Approach Key Intermediates/Reagents Reference
N4-Acyl-5'-deoxy-5-fluorocytidineAcylation followed by selective de-O-acylation5'-deoxy-2',3'-di-O-acyl-5-fluorocytidine, Acylating agents googleapis.com
N4-Acyl-2'-deoxycytidineAcylation of 2'-deoxycytidineN-hydroxysuccinimide esters of carboxylic acids, 2'-deoxycytidine researchgate.net
5-Fluoro-2'-deoxycytidineConversion from 5-fluoro-2'-deoxyuridine2,4,6-trimethylphenol, 1-methylpyrrolidine, trifluoroacetic anhydride acs.org

Strategic Alterations to the Ribose Moiety

The ribose moiety of this compound offers a platform for strategic chemical alterations, primarily at the 5'-hydroxyl position. The isopropylidene group effectively protects the 2' and 3' hydroxyls, directing modifications to the 5'-position.

A significant area of investigation has been the synthesis of 5'-O-glucuronides of 5-fluorocytidine. nih.govacs.org These derivatives are designed as masked precursors of the active nucleoside. One successful synthetic route begins with the condensation of benzyl (B1604629) 2,3-O-isopropylidene-β-D-ribofuranoside with methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. nih.gov The resulting product is then de-O-isopropylidenated, de-O-benzylated, and condensed with silylated 5-fluorocytosine in the presence of SnCl4 to yield the protected nucleoside. nih.gov Final deprotection affords the 5'-O-β-D-glucuronide of 5-fluorocytidine. nih.gov This glucuronide conjugate is designed to be cleaved by β-glucuronidase, an enzyme often found in higher concentrations in tumor tissues, to release the active drug.

Further modifications at the 5'-position can include the introduction of phosphate groups or their mimics, as well as conjugation to other molecules. For example, the synthesis of 5'-H-phosphonothioates has been achieved by coupling 2',3'-O-isopropylidene-protected nucleosides with triethylammonium (B8662869) phosphinate. google.com While not specifically demonstrated on 5-fluorocytidine in the provided context, this methodology is generally applicable to nucleosides with a free 5'-hydroxyl group and protected 2' and 3' hydroxyls.

The introduction of a fluorine atom at other positions of the ribose ring is another strategic alteration, though this typically involves starting from a pre-fluorinated sugar rather than modifying a pre-formed nucleoside. The synthesis of various sugar-fluorinated nucleosides has been extensively reviewed, highlighting the importance of these modifications in altering the conformational properties and metabolic stability of the nucleoside. google.com

Modification Site Type of Derivative Synthetic Strategy Key Reagents Reference
5'-Hydroxyl5'-O-GlucuronideCondensation and subsequent deprotection stepsBenzyl 2,3-O-isopropylidene-β-D-ribofuranoside, Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, SnCl4 nih.gov
5'-Hydroxyl5'-H-PhosphonothioateCoupling with a phosphinate sourceTriethylammonium phosphinate google.com

Synthesis of Pro-nucleosides and Bioconjugates for Research Applications

The development of pro-nucleosides, or prodrugs, is a key strategy to enhance the delivery and efficacy of nucleoside analogues. For this compound, this primarily involves masking the polar hydroxyl and phosphate groups to improve cell permeability. Bioconjugation, on the other hand, involves linking the nucleoside to other molecules, such as fluorescent dyes or polymers, to create tools for research.

The ProTide technology is a prominent prodrug approach that masks a nucleoside monophosphate as a phosphoramidate (B1195095). nih.govmdpi.com This strategy has been successfully applied to 5-fluoro-2'-deoxyuridine (FdUR), a closely related compound. nih.gov A series of 3'-ester ProTide prodrugs of FdUR have been synthesized and shown to have potent anti-cancer activity. nih.gov The general principle involves the reaction of the nucleoside with a phosphoryl chloride derivative followed by an amino acid ester. This approach could be adapted to this compound, where the 5'-hydroxyl group would be the site of phosphorylation to create a phosphoramidate prodrug. These prodrugs are designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of nucleoside analogues. mdpi.com

5'-O-ester prodrugs represent another major class of pro-nucleosides. chapman.edu This strategy involves esterifying the 5'-hydroxyl group with various carboxylic acids, including amino acids, fatty acids, or other promoieties. chapman.edu The rationale is that the ester linkage will be cleaved in vivo by cellular esterases to release the parent nucleoside. This approach has been extensively studied for zidovudine (B1683550) (AZT) to improve its pharmacokinetic properties. chapman.edu

For research applications, this compound can be functionalized for conjugation to other molecules. For instance, oligonucleotides containing modified nucleosides have been conjugated to fluorescein (B123965) for cellular uptake studies. mdpi.com A common strategy involves introducing a linker with a reactive functional group, such as an azide (B81097) or an alkyne, onto the nucleoside. This can be achieved by modifying the 5'-hydroxyl group. The resulting functionalized nucleoside can then be attached to a molecule of interest using "click chemistry" or other efficient ligation reactions. These bioconjugates are invaluable for tracking the localization of the nucleoside within cells and for studying its interactions with biological macromolecules.

Derivative Class Purpose Synthetic Approach Example Promoieties/Conjugates Reference
Pro-nucleoside (ProTide)Enhanced cell permeability and activationPhosphoramidation of the 5'-hydroxyl groupAryl group, Amino acid ester nih.govmdpi.com
Pro-nucleoside (5'-O-Ester)Improved pharmacokineticsEsterification of the 5'-hydroxyl groupAmino acids, Fatty acids chapman.edu
BioconjugateResearch tool (e.g., imaging)Functionalization (e.g., with an azide) followed by ligationFluorescent dyes (e.g., Fluorescein) mdpi.com

Biochemical Interactions and Molecular Mechanisms of Action

Cellular Uptake and Intracellular Processing in Research Models

The entry of nucleoside analogs like 5-Fluoro-2',3'-O-isopropylidenecytidine into cells is a critical first step for their pharmacological activity. This process is mediated by specialized membrane proteins known as nucleoside transporters.

Equilibrative Nucleoside Transporters (hENTs): These transporters, including hENT1 and hENT2, facilitate the movement of nucleosides down their concentration gradient. They are known to transport a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides. nih.gov For instance, the related compound 5-fluorouracil (B62378) (5-FU) is transported into cells via the same mechanisms as uracil (B121893), and both hENT1 and hENT2 are implicated. nih.govnih.gov Another analog, 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), relies heavily on hENT1 for cellular uptake. nih.gov

Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent transporters that can move nucleosides against their concentration gradient. The family includes hCNT1 (pyrimidine-preferring), hCNT2 (purine-preferring), and hCNT3 (broad selectivity). nih.gov Pyrimidine analogs such as gemcitabine (B846) and cytarabine (B982) are known substrates for hCNT1 and hCNT3. nih.gov It is plausible that after the potential removal of the isopropylidene group, the resulting 5-fluorocytidine (B16351) moiety would be a substrate for these transporters.

The transport of a related compound, cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine (FTC), has been shown to occur via multiple mechanisms, with the (+) enantiomer utilizing the equilibrative nucleoside transporter, while the (-) enantiomer appears to use other pathways. nih.gov This highlights the complexity and stereospecificity of nucleoside transport.

Once inside the cell, this compound would likely undergo metabolic activation to exert any biological effects. The isopropylidene group would first need to be removed to yield 5-fluorocytidine. Following this, the metabolic fate would likely parallel that of other 5-fluorinated cytidine (B196190) analogs.

The primary activation pathway for compounds like 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) involves phosphorylation. nih.gov This is a critical step, as the triphosphorylated form is the active metabolite that can be incorporated into DNA or RNA. nih.gov

The key metabolic pathways for related 5-fluorinated pyrimidines are:

Phosphorylation: Sequential phosphorylation by kinases to form the mono-, di-, and triphosphate derivatives. For example, FdCyd is converted to its active triphosphate form. nih.gov Similarly, the antiviral agent FTC is phosphorylated to its 5'-triphosphate. nih.gov

Deamination: The conversion of cytidine analogs to their corresponding uridine (B1682114) analogs is a common metabolic step, often catalyzed by cytidine deaminase. nih.gov This can be a deactivating step or can lead to the formation of other active metabolites. For instance, FdCyd can be deaminated to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). nih.gov The co-administration of a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287), can prevent this conversion and enhance the intended therapeutic effect. nih.govnih.gov

The ultimate cytotoxic metabolite of many fluoropyrimidines is 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, which is crucial for DNA synthesis. nih.govnih.gov

Enzymatic Interactions and Modulations

The biological activity of nucleoside analogs is defined by their interactions with various cellular enzymes.

For this compound to become active, it must be a substrate for nucleoside kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step. Deoxycytidine kinase is a key enzyme in the activation of FdCyd. nih.gov

Conversely, nucleoside phosphorylases can cleave the glycosidic bond, releasing the base and rendering the compound inactive. For example, 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) has been shown to be a weak inhibitor of thymidine (B127349) phosphorylase but not a substrate. nih.gov

Currently, there is no available scientific literature directly linking this compound or its close analogs to the inhibition of creatine (B1669601) transport or creatine kinase activity. The creatine transport system, mediated by the creatine transporter (CRT), is essential for energy homeostasis in tissues with high energy demands, such as muscle and brain. nih.gov While some compounds are being investigated as inhibitors of CRT for cancer therapy, these are structurally distinct from fluoropyrimidine nucleosides. nih.gov Similarly, creatine kinase, which is central to cellular energy buffering, has not been reported as a target for this class of compounds. nih.govnih.gov

Molecular Mechanisms of Cellular Perturbation

The cytotoxic effects of many fluorinated pyrimidine nucleosides are contingent on their intracellular conversion to active metabolites. While direct studies on this compound are not extensively available, its structural similarity to other fluoropyrimidine analogues, such as 5-fluorouracil (5-FU) and 5-fluoro-2'-deoxycytidine (FdCyd), allows for an informed discussion of its probable molecular mechanisms of action. It is widely understood that such compounds function as prodrugs, requiring enzymatic activation to exert their cellular effects. The presence of the 2',3'-O-isopropylidene group suggests that its removal is a likely prerequisite for biological activity.

Interference with Nucleic Acid Synthesis and Function

The primary mechanism by which fluorinated pyrimidines disrupt cellular processes is through interference with the synthesis and function of nucleic acids. This interference can occur at both the DNA and RNA levels following the metabolic activation of the parent compound.

One of the main pathways of cytotoxicity for fluoropyrimidines involves the inhibition of DNA synthesis. After intracellular conversion, which for related compounds involves a series of enzymatic steps, the active metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) is formed. nih.gov FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. wikipedia.orgnih.gov By forming a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, FdUMP effectively blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.govnih.gov This inhibition leads to a depletion of the intracellular pool of dTTP, a crucial precursor for DNA replication, thereby halting DNA synthesis and inducing cell death. wikipedia.org

Furthermore, metabolites of fluoropyrimidines can be incorporated into both RNA and DNA, leading to further cellular disruption. The incorporation of fluorouridine triphosphate (FUTP), a metabolite of 5-FU, into RNA can interfere with RNA processing and function. nih.gov Similarly, the incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can lead to DNA damage. nih.gov Studies on 5-fluoro-2'-deoxycytidine have also indicated that it can act as a DNA methylation inhibitor, which can lead to the activation of DNA damage response pathways. nih.gov

The metabolic activation of 5-fluoro-2'-deoxycytidine can be influenced by co-administered drugs. For instance, the use of tetrahydrouridine, a potent inhibitor of cytidine deaminase, can direct the metabolism of FdCyd towards the formation of FdUMP, enhancing its tumor-selective effects. nih.govnih.gov

Protein-Targeted Mechanisms (e.g., enzyme inhibition, binding)

The primary protein-targeted mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase, as detailed in the previous section. This enzyme inhibition is a classic example of mechanism-based inactivation, where the enzyme converts a substrate analogue into a reactive species that then irreversibly inhibits the enzyme.

Beyond thymidylate synthase, the metabolic pathway of fluoropyrimidines involves several other enzymes that are crucial for their activation. For a nucleoside analogue to be active, it must be phosphorylated to its 5'-triphosphate form by host cell kinases. nih.gov The initial phosphorylation to a monophosphate is often the rate-limiting step. nih.gov For instance, 5-fluoro-2'-deoxycytidine is metabolized to 5-fluoro-2'-deoxyuridylate through two potential pathways involving enzymes such as deoxycytidine kinase, deoxycytidylate deaminase, cytidine deaminase, and thymidine kinase. nih.gov

The table below summarizes the key enzymes involved in the metabolic activation and mechanism of action of fluoropyrimidines, which are likely relevant to the activity of this compound following the removal of its protecting group.

EnzymeRole
Thymidylate Synthase (TS) The primary target of FdUMP, its inhibition blocks dTMP synthesis, leading to disruption of DNA replication. wikipedia.orgnih.gov
Deoxycytidine Kinase Involved in one of the metabolic pathways to phosphorylate 5-fluoro-2'-deoxycytidine to its monophosphate form. nih.gov
Deoxycytidylate Deaminase Catalyzes the conversion of the monophosphate form to 5-fluoro-2'-deoxyuridylate. nih.gov
Cytidine Deaminase An enzyme that can deaminate 5-fluoro-2'-deoxycytidine, and its inhibition can enhance the therapeutic index of the compound. nih.govnih.gov
Thymidine Kinase Can phosphorylate the product of cytidine deaminase action on the pathway to FdUMP. nih.gov
RNA Polymerase Can incorporate fluorinated uridine triphosphate into RNA, leading to functional disruption. nih.gov
DNA Polymerase May incorporate fluorinated deoxyuridine triphosphate into DNA, causing DNA damage.
DNA Methyltransferase (DNMT) 5-Fluoro-2'-deoxycytidine has been shown to be a mechanism-based inhibitor of DNMT, forming a covalent bond with a cysteine residue in the active site. sigmaaldrich.com

Pre Clinical and in Vitro Research Applications

Utilization in Cell Culture Models for Mechanistic Studies

Cell culture models are indispensable tools for observing the direct effects of compounds on cancer cells. FdCyd has been extensively studied in various cancer cell lines, revealing its potent effects on fundamental cellular processes.

FdCyd is recognized as a potent inhibitor of cell growth in tissue culture. nih.gov Its primary cytotoxic activity stems from its role as a prodrug that, once inside the cell, is converted into several active metabolites. cancer.gov The central mechanism of its action is the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine (B127349) monophosphate, which is a necessary precursor for DNA synthesis. cancer.govnih.gov Depletion of thymidine triphosphate ultimately hinders DNA replication and cell division. cancer.gov

The metabolism of FdCyd can proceed through two primary enzymatic pathways:

A sequence of reactions initiated by deoxycytidine kinase followed by deoxycytidylate deaminase. nih.gov

An alternative pathway involving sequential reactions catalyzed by cytidine (B196190) deaminase and then thymidine kinase. nih.gov

The compound's ability to inhibit cell proliferation has been quantified in various cancer cell lines. For instance, in a study using the HCT-116 colon cancer cell line, FdCyd demonstrated significant growth inhibition. brieflands.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined as shown in the table below.

Table 1: IC50 Values of 5-Fluoro-2'-deoxycytidine (B1672315) in HCT-116 Cells

Treatment Duration IC50 (μM)
24 hours 1.72 ± 0.23
48 hours 1.63 ± 0.21

Data sourced from a study on the HCT-116 colon cancer cell line. brieflands.com

Beyond inhibiting proliferation, FdCyd actively induces programmed cell death, or apoptosis, in cancer cells. brieflands.comnih.gov Studies have demonstrated that treatment with FdCyd leads to a significant increase in apoptotic cells in various human hepatocellular carcinoma (HCC) cell lines (Hep3B, SMMC-7721, and HA22T/VGH) and colon cancer cells (HCT-116). brieflands.comnih.gov

The pro-apoptotic effects of FdCyd are linked to its ability to modulate the expression of key genes involved in the intrinsic apoptotic pathway. nih.gov Research in HCC cell lines showed that FdCyd treatment led to the upregulation of pro-apoptotic genes like BAX and BAK and the downregulation of anti-apoptotic genes such as Bcl-2 and Bcl-xL. nih.gov

Furthermore, FdCyd influences cell cycle progression, a tightly regulated process that is often dysregulated in cancer. Investigations have shown that FdCyd can induce cell cycle arrest, although the specific phase of arrest can be cell-type dependent. nih.gov For example, treatment of HCT116 colon cancer cells with FdCyd resulted in cell cycle arrest at the G2/M checkpoint. nih.gov This arrest is often associated with the activation of DNA damage response pathways. nih.gov The compound also upregulates the expression of cyclin-dependent kinase inhibitors (CKIs), such as p21, which play a crucial role in halting the cell cycle. brieflands.comnih.gov

Table 2: Effect of 5-Fluoro-2'-deoxycytidine on Apoptosis-Related Gene Expression in Hepatocellular Carcinoma Cells

Cell Line Gene Effect of FdCyd Treatment
Hep3B BAX, BAK, APAF1, p21, p27 Upregulation
Bcl-2, Bcl-xL Downregulation
SMMC-7721 BAX, BAK, APAF1, p21, p27 Upregulation
Bcl-2, Bcl-xL Downregulation
HA22T/VGH p53 No significant effect

Summary of findings from a study on the intrinsic apoptotic pathway. nih.gov

Enzyme Assay Development and Kinetic Analysis

The efficacy and metabolic fate of FdCyd are critically dependent on the activity of several key enzymes. Deoxycytidine kinase (dCK) is the rate-limiting enzyme that performs the first phosphorylation step, activating FdCyd. nih.govwikipedia.org Conversely, cytidine deaminase (CDD) is a key enzyme in the catabolism of FdCyd, converting it to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). nih.gov

The high activity of CDD in some tissues can rapidly inactivate FdCyd, limiting its therapeutic window. nih.gov This has led to the development of co-administration strategies with CDD inhibitors, such as tetrahydrouridine (B1681287) (THU). nih.govnih.gov Kinetic studies have shown that inhibiting CDD with THU effectively channels the metabolism of FdCyd through the deoxycytidine kinase pathway, enhancing the formation of its active metabolites in tumor cells. nih.govaacrjournals.org This enzymatic interaction is a critical consideration in the preclinical evaluation of FdCyd. nih.gov

Application in Biochemical Pathway Mapping and Validation

Research on FdCyd has been instrumental in mapping and validating key biochemical pathways targeted in cancer therapy. Its mechanism involves two well-defined routes of cytotoxicity.

Inhibition of Thymidylate Synthase: As established, FdCyd is metabolized to 5-fluoro-2'-deoxyuridylate (FdUMP), which is a potent inhibitor of thymidylate synthetase. nih.govaacrjournals.org This validates the thymidylate synthase pathway as a primary target for fluoropyrimidine-based drugs. The reversal of FdCyd's cytotoxicity by the addition of thymidine to cell cultures serves as experimental validation of this specific mechanism. nih.gov

DNA Methyltransferase (DNMT) Inhibition: FdCyd, after being converted to its triphosphate form, can be incorporated into DNA. nih.gov Once in the DNA strand, it acts as an inhibitor of DNA methyltransferases (DNMTs). nih.govsnmjournals.org DNMTs are enzymes that add methyl groups to DNA, an epigenetic modification that can lead to the silencing of tumor suppressor genes. snmjournals.org By inhibiting these enzymes, FdCyd can lead to the re-expression of silenced genes, such as the tumor suppressor protein p16/INK4A. nih.govsnmjournals.org This application is crucial for validating the concept of epigenetic therapy in cancer research.

Comparative Studies with Other Fluorinated Nucleoside Analogs

To better understand its specific properties, FdCyd has been compared with other nucleoside analogs and fluoropyrimidines in various in vitro models.

In a study on the HCT-116 colon cancer cell line, FdCyd was compared with two other DNMT inhibitors, 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine (decitabine). brieflands.combrieflands.com While all three agents significantly inhibited cell growth and induced apoptosis, FdCyd was found to induce the minimal amount of apoptosis compared to the other two agents in this specific experimental context, whereas 5-aza-2'-deoxycytidine induced the maximal effect. brieflands.com This suggests differences in potency and cellular processing among these related analogs.

When compared to the widely used fluoropyrimidine 5-fluorouracil (B62378) (5-FU), FdCyd (when co-administered with a cytidine deaminase inhibitor) showed a more tumor-selective formation of the active metabolite FdUMP in animal models. aacrjournals.org This selectivity is a key area of investigation, as it could potentially lead to a better therapeutic index. Studies have also compared FdCyd with 5-fluoro-2'-deoxyuridine (FdUrd), another fluorinated nucleoside, to differentiate their metabolic pathways and cellular uptake mechanisms. aacrjournals.orgnih.govntu.edu.tw

Table 3: Comparative Effects of FdCyd and Other DNMT Inhibitors on HCT-116 Cells

Compound IC50 at 48h (μM) Apoptosis Induction (relative)
5-Fluoro-2'-deoxycytidine (FdCyd) 1.63 ± 0.21 Minimal
5-azacytidine 1.98 ± 0.29 Intermediate
5-aza-2'-deoxycytidine 3.18 ± 0.50 Maximal

Comparative data from a 48-hour treatment study in HCT-116 colon cancer cells. brieflands.com

Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Compound Isolation and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic methods are indispensable for separating 5-Fluoro-2',3'-O-isopropylidenecytidine from reaction mixtures and for verifying its purity.

Column Chromatography is a primary method for the purification of related compounds. For instance, in the synthesis of 5'-Deoxy-5-fluoro-2',3'-O-isopropylidene-D-cytidine, a crude product was purified using column chromatography. chemicalbook.com The stationary phase employed was silica (B1680970) gel, and the mobile phase consisted of a 10% methanol (B129727) in dichloromethane (B109758) solution, which effectively separated the target compound from impurities. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purity assessment and quantification of fluorinated nucleosides. nih.gov Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. americanpharmaceuticalreview.comabap.co.in For the analysis of the related compound 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) and its metabolites, an isocratic, ion-paired, reversed-phase HPLC method has been described. nih.gov This technique can achieve high sensitivity, with detection limits around 1 picomole for unlabeled compounds. nih.gov The purity of commercially available 5-fluoro-2'-deoxycytidine is often certified to be ≥98% by HPLC. sigmaaldrich.com

Method parameters for a typical RP-HPLC analysis of a related compound, capecitabine, and its impurities are detailed below. abap.co.in

Table 1: Example RP-HPLC Parameters for Analysis of Related Fluoropyrimidine Compounds

Parameter Condition
Stationary Phase Inertsil ODS-3V (250 x 4.6mm, 5µm)
Mobile Phase A 20mM Ammonium Formate buffer, Methanol, Acetonitrile (75:25:5 v/v/v)
Mobile Phase B 20mM Methanol, Ammonium Acetate buffer, Acetonitrile (80:15:5 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C

| Detection | UV at 250nm |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques provide definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed structure of molecules. For the related compound 5'-Deoxy-5-fluoro-2',3'-O-isopropylidene-D-cytidine, ¹H NMR spectroscopy provides characteristic signals that confirm its structure. chemicalbook.com The presence of the isopropylidene group is confirmed by signals around 1.45 ppm, while the protons of the ribose sugar and the pyrimidine (B1678525) base appear at distinct chemical shifts. chemicalbook.com Furthermore, ¹⁹F NMR is particularly valuable for fluorinated compounds, as it can be used to study the local environment of the fluorine atom, providing unique structural signatures. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its elemental composition. For 5'-Deoxy-5-fluoro-2',3'-O-isopropylidene-D-cytidine, mass spectrometry showed a peak at m/z 286.2, corresponding to the protonated molecule [M+H]⁺, which confirms its molecular weight of 285.27 g/mol . chemicalbook.com

Table 2: Spectroscopic Data for the Related Compound 5'-Deoxy-5-fluoro-2',3'-O-isopropylidene-D-cytidine

Technique Observation Interpretation
¹H NMR δ 1.33 (d, 3H), 1.45 (s, 6H), 4.01 (q, 1H), 4.7 (d, 1H), 4.9 (d, 1H), 5.7 (s, 1H), 7.5-7.8 (2H), 7.9 (d, 1H) Confirms the presence and connectivity of protons in the sugar, base, and isopropylidene protecting group. chemicalbook.com

| Mass Spec (MS) | m/z 286.2 [M+H]⁺ | Corresponds to the protonated molecular ion, confirming the molecular weight. chemicalbook.com |

Radiometric and Isotopic Labeling for Metabolic Tracing Studies

To understand the metabolic fate of fluorinated nucleosides, radiometric and isotopic labeling studies are employed. These techniques involve synthesizing the compound with a radioactive or stable isotope, allowing it to be traced within biological systems.

For instance, studies on the metabolism of the related compound 5'-deoxy-5-fluorouridine (5'-dFUrd) have utilized a ¹⁴C-labeled version ([¹⁴C]5'-dFUrd). nih.gov By administering the labeled compound, researchers can track its distribution and identify its metabolic products in plasma and cells. nih.gov This approach revealed that 5'-dFUrd is metabolized to 5-fluorouracil (B62378) (FUra), 5-fluorouridine (B13573) 5'-monophosphate, and 5-fluorouridine 5'-triphosphate. nih.gov

Similarly, tritium (B154650) (³H) labeling is another common strategy. Generally tritiated 5-fluoro-2'-deoxycytidine (FdCyd) with high specific activity has been used to achieve very low detection limits, in the femtomole (10⁻¹⁵ mol) range, which is crucial for detecting small quantities of metabolites in biological samples. nih.gov These established methodologies for related fluoropyrimidines could be directly applied to trace the metabolic pathways of this compound.

X-ray Crystallography for Ligand-Protein Complex Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including how a ligand like this compound might bind to a target protein. nih.gov The process involves crystallizing the purified ligand-protein complex and then exposing the crystal to an X-ray beam. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. nih.gov

While a specific crystal structure for a this compound-protein complex is not available in the searched literature, this technique has been widely used to understand the interactions of other nucleoside analogues with their protein targets. For example, it has been used to elucidate the structures of various enzymes and protein-nucleic acid complexes. nih.gov Analysis of such a complex would reveal the precise orientation of the compound in the protein's active site, identifying key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and specificity. This structural information is invaluable for structure-based drug design and for understanding the compound's mechanism of action at a molecular level.

Theoretical and Computational Research

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking studies are crucial for predicting the binding affinity and interaction patterns of a ligand with a target protein. For nucleoside analogs like 5-Fluoro-2',3'-O-isopropylidenecytidine, common targets include viral polymerases or cellular kinases.

While direct molecular docking and dynamics simulation studies for this compound are not prominently documented, research on similar compounds, such as conjugates of 5'-deoxy-5-fluorocytidine (B193531), offers valuable insights. rsc.org For instance, docking studies on conjugates of 5'-deoxy-5-fluorocytidine with hydroxycinnamic acids have been performed with carboxylesterase CES2, an enzyme involved in the metabolic activation of prodrugs like capecitabine. rsc.orgnih.gov These studies revealed that the sugar moiety of the nucleoside could form hydrogen bonds with key catalytic residues like Ser228. rsc.org It is plausible that this compound, sharing the 5-fluorocytidine (B16351) core, could exhibit analogous interactions within the active sites of relevant enzymes. The isopropylidene group, a bulky protective group, would significantly influence the compound's conformational flexibility and how it presents its hydrogen bonding donors and acceptors to a protein's binding pocket.

Molecular dynamics simulations, which provide a view of the dynamic stability of a ligand-protein complex over time, would be a critical next step in silico. Such simulations could elucidate the stability of the docked pose, the flexibility of the ligand within the binding site, and the energetic contributions of various interactions. For instance, simulations on cytidine (B196190) derivatives targeting the SARS-CoV-2 RdRp have shown that both electrostatic and van der Waals energies contribute to stable binding. nih.gov

Quantum Chemical Calculations of Electronic and Stereochemical Properties

Quantum chemical calculations are instrumental in understanding the intrinsic electronic and stereochemical properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. The introduction of a fluorine atom at the C5 position of the pyrimidine (B1678525) ring significantly alters the electronic properties of the nucleoside. mdpi.com Fluorine's high electronegativity induces a polarized C-F bond and can influence the charge distribution across the entire molecule. nih.gov This can affect pKa values, hydrogen bonding capabilities, and susceptibility to enzymatic attack. mdpi.comnih.gov

Studies on fluorinated pyrimidines have shown that the fluorine atom can impact the stability of the glycosidic bond and the conformation of the sugar ring. nih.gov The 2',3'-O-isopropylidene group locks the ribose ring into a specific pucker, which can pre-organize the molecule for binding to a target or, conversely, prevent it from adopting a necessary bioactive conformation. scienceopen.com

Quantum chemical calculations, such as Density Functional Theory (DFT), could precisely map the molecular electrostatic potential (MEP) of this compound. The MEP would highlight regions of negative potential (around the fluorine and oxygen atoms) and positive potential, which are crucial for intermolecular interactions like hydrogen bonding and halogen bonding within a protein active site. nih.gov

Structure-Activity Relationship (SAR) Analysis using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological activity and how modifications affect potency and selectivity. researchgate.net For nucleoside analogs, SAR is a well-established field.

Computational SAR approaches for compounds like this compound would involve analyzing a series of related molecules where specific functional groups are altered. Key modifications could include:

Substitution at the C5 position: The 5-fluoro substituent is a known pharmacophore in anticancer and antiviral agents, often enhancing biological activity compared to the unsubstituted parent compound. nih.gov

The sugar moiety: The presence of the 2',3'-O-isopropylidene group is a significant modification. Removing or replacing it would drastically alter the compound's properties. For example, the parent nucleoside, 5-fluorocytidine, would have different solubility and membrane permeability characteristics.

The 5'-position: This position is often modified in prodrug strategies. The parent compound of a related molecule, 5'-deoxy-5-fluorocytidine, is a metabolite of the anticancer drug capecitabine. nih.gov

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built to correlate physicochemical descriptors (e.g., lipophilicity, electronic parameters, steric descriptors) with biological activity. nih.gov For a series of 5-fluorocytidine derivatives, a QSAR model could predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. nih.gov

Predictive Modeling of Biochemical Pathways

Predicting the metabolic fate of a drug candidate is a critical aspect of drug discovery, as metabolites can be responsible for both therapeutic efficacy and toxicity. nih.gov In silico tools for metabolism prediction can model the interaction of a compound with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. news-medical.netnih.gov

For this compound, predictive models could identify potential sites of metabolism. The fluorine atom at C5 is generally stable and not susceptible to metabolic defluorination. nih.gov The N4-amino group of the cytosine base could be a site for deamination by cytidine deaminase, converting it to a 5-fluorouridine (B13573) derivative. The isopropylidene group might undergo hydrolysis, although it is generally considered a stable protecting group under physiological conditions.

Predictive biochemical pathway modeling would involve a series of steps:

Identifying potential metabolizing enzymes.

Docking the compound into the active sites of these enzymes.

Predicting the most likely metabolic transformations based on the proximity and reactivity of functional groups with the enzyme's catalytic machinery.

Future Directions and Emerging Research Avenues

Exploration of Novel Stereoselective Synthetic Methodologies

The development of new stereoselective synthetic methods is crucial for producing fluorinated nucleoside analogues with high purity and efficacy. Future research is likely to focus on asymmetric synthesis techniques that can precisely control the stereochemistry at multiple chiral centers. While methods for the stereoselective installation of fluorine into organic molecules are still developing, frustrated Lewis pair (FLP) mediated C-F bond activation represents a promising frontier. nih.gov This approach allows for the stereoselective functionalization of geminal difluoromethyl groups, which could be adapted for the synthesis of complex fluorinated nucleosides. nih.gov The use of chiral Lewis bases in these reactions can generate diastereomeric products with high selectivity. nih.gov

Key areas of exploration will include:

Catalyst-Controlled Stereoselection: Designing novel chiral catalysts that can direct the stereochemical outcome of glycosylation and fluorination reactions is a primary objective. nih.gov This would enable the efficient synthesis of specific diastereomers of 5-Fluoro-2',3'-O-isopropylidenecytidine and its derivatives.

Enzyme-Catalyzed Synthesis: The use of enzymes, such as nucleoside phosphorylases or transglycosylases, in non-aqueous media could provide highly stereospecific pathways to the target molecule, minimizing the need for extensive protecting group chemistry.

Advanced Derivatization Strategies for Enhanced Biochemical Specificity

The this compound molecule is a precursor that can be deprotected and derivatized to create compounds with specific biochemical functions. Advanced derivatization aims to enhance properties such as target affinity, metabolic stability, and cellular uptake.

One promising avenue is the synthesis of phosphoramidate (B1195095) prodrugs. For instance, phosphorodiamidate derivatives of the related compound 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) have been synthesized and shown to inhibit the growth of leukemia cells in culture. nih.gov The activity of these derivatives correlated with their rate of hydrolysis to the active monophosphate form. nih.gov A similar strategy could be applied to 5-fluorocytidine (B16351) derivatives.

Future research in derivatization may include:

5'-Position Modifications: Introducing various functional groups at the 5'-hydroxyl position (after removal of the isopropylidene group) to create prodrugs that can be activated by specific enzymes within target cells.

Nucleobase Modifications: Further modifications to the exocyclic amino group of the cytosine base could modulate hydrogen bonding interactions with target enzymes or nucleic acid structures. nih.gov

Conformationally Locked Analogues: Incorporating modifications that "lock" the ribose sugar into a specific conformation (North or South) can enhance binding affinity to target enzymes like polymerases or reverse transcriptases. nih.gov

Derivatization Strategy Potential Advantage Example from Related Compounds
Phosphorodiamidates Prodrug approach, improved cellular uptake, controlled release of active metabolite.5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates showed cytostatic effects. nih.gov
Conformation Locking Enhanced binding affinity and specificity to target enzymes.Locked nucleosides improve binding to other molecules. nih.gov
Lipophilic Conjugation Increased membrane permeability and cellular accumulation.N/A

Comprehensive Elucidation of Off-Target Interactions in Cellular Models

While fluoropyrimidines are designed to target specific pathways like thymidylate synthase, off-target effects are a significant concern that can lead to toxicity. utmb.edu 5-Fluorocytidine can be converted in vivo to 5-fluorouracil (B62378) derivatives, which can be misincorporated into RNA, leading to cellular damage. utmb.edumdpi.com A comprehensive understanding of these interactions is essential for predicting and mitigating adverse effects.

Future research will likely employ advanced techniques to map these interactions:

Proteome-wide Analysis: Using chemical proteomics to identify cellular proteins that interact directly with 5-fluorocytidine metabolites.

Transcriptome Sequencing: Analyzing changes in gene expression profiles in response to treatment to understand the downstream consequences of both on-target and off-target effects.

Interactome-Based Deep Learning: Developing computational models that use artificial neural networks to predict drug-target interactions and their effects on cellular signaling pathways. scilifelab.se These models can help identify unintended targets and understand the mechanisms behind drug toxicity. scilifelab.se

CRISPR-Based Screening: Utilizing CRISPR-Cas9 technology for genome-wide screens to identify genes that modify cellular sensitivity to the compound, thereby revealing potential off-target pathways. nih.gov

Studies have shown that 5-fluorocytidine specifically inhibits the formation of 5-methylcytosine (B146107) and other modified pyrimidines in tRNA and DNA. researchgate.net This inhibition of tRNA and DNA methyltransferases is a key off-target effect that can disrupt normal cellular function. mdpi.comresearchgate.net

Development of this compound as a Biochemical Research Tool

Given its role as an inhibitor of specific enzymes, 5-fluorocytidine and its derivatives are valuable tools for biochemical research. The isopropylidene-protected form is a key intermediate for synthesizing these tools. nih.gov For example, oligonucleotides containing 5-fluoro-2'-deoxycytidine (B1672315) at specific positions are powerful probes for studying the catalytic mechanism of DNA cytosine methyltransferases. nih.gov The fluorine atom acts as a mechanism-based inhibitor, trapping the enzyme-DNA covalent intermediate.

Future applications as a research tool include:

Probing Enzyme Mechanisms: Synthesizing derivatives to serve as mechanism-based inhibitors for a wider range of nucleic acid modifying enzymes, such as RNA methyltransferases and pseudouridine (B1679824) synthases. researchgate.net

Fluorescent Labeling: Attaching fluorescent dyes to the 5-fluorocytidine scaffold to create probes for visualizing nucleic acid dynamics and enzyme localization within living cells.

Affinity Probes: Immobilizing derivatives on a solid support to be used in affinity chromatography for the purification and identification of proteins that bind to fluorinated nucleosides.

Integration with Systems Biology Approaches for Network-Level Understanding

Systems biology aims to understand the complex interactions within biological systems as a whole. The metabolism of fluoropyrimidines is a complex network involving anabolic (activation) and catabolic (degradation) pathways, with numerous enzymes and transporters playing a role. clinpgx.orgnih.gov Genetic variations in these enzymes, such as dihydropyrimidine (B8664642) dehydrogenase (DPD), can dramatically affect drug efficacy and toxicity. utmb.eduyoutube.com

Integrating this compound and its metabolites into systems biology models will provide a more holistic understanding of its effects.

Metabolic Modeling: Developing genome-scale metabolic models to simulate the flux of 5-fluorocytidine through various metabolic pathways. This can predict the levels of active metabolites and toxic byproducts in different cellular contexts.

Pharmacogenomic Analysis: Expanding studies beyond single genes like DPYD to polygenic models that incorporate variations in multiple genes involved in fluoropyrimidine transport, activation, and degradation (e.g., TYMS, MTHFR, CES). youtube.com This can lead to the development of polygenic algorithms for personalized dosing. youtube.com

Network Perturbation Studies: Using the compound to perturb cellular networks and then measuring the global response using multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics). This data can be used to build and refine models of cellular responses to antimetabolite drugs.

By understanding the entire network—from drug transport and metabolism to on-target and off-target effects on transcription and signaling—researchers can better predict patient responses and design more effective and less toxic therapeutic strategies based on fluoropyrimidine scaffolds. utmb.educlinpgx.org

Q & A

Q. What are the optimized synthetic pathways for 5-Fluoro-2',3'-O-isopropylidenecytidine, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection, fluorination, and iodination steps. For example, the isopropylidene group is introduced to protect the 2' and 3' hydroxyls of cytidine, followed by fluorination at the 5-position. Key parameters include:

  • Temperature control : Maintaining 0°C during protection steps to minimize side reactions .
  • Solvent selection : Dichloromethane (DCM) or anhydrous tetrahydrofuran (THF) for solubility and stability of intermediates .
  • Purification : Column chromatography (e.g., SiO₂ with gradients like 95:5 ethyl acetate/methanol) achieves >95% purity . Yields (~41%) are often limited by competing hydrolysis during iodination; anhydrous conditions and inert atmospheres improve efficiency .

Q. How is this compound characterized structurally, and what analytical methods are critical?

  • 1H-NMR : Key signals include δ 7.8–8.2 ppm (C6H proton of cytosine) and δ 1.3–1.5 ppm (isopropylidene methyl groups) .
  • Mass spectrometry : High-resolution ESI+ confirms molecular weight (e.g., m/z 532.2477 for intermediates) .
  • Chromatography : HPLC with UV detection (λ = 260 nm) monitors purity, while TLC (silica gel, ethyl acetate) tracks reaction progress .

Advanced Research Questions

Q. What mechanisms underlie the antitumor activity of this compound derivatives, and how can enzymatic resistance be studied?

The compound inhibits thymidylate synthase (TS), a folate-dependent enzyme critical for DNA synthesis. Methodological insights include:

  • Enzyme assays : Radiolabeled [³H]-dUMP competitive binding assays quantify TS inhibition (IC₅₀ ~10⁻⁸ M) .
  • Resistance models : CRISPR-edited cell lines lacking uridine phosphorylase (UP) or thymidine phosphorylase (TP) reveal metabolic bypass mechanisms .
  • Combination therapies : Co-administration with 1-[(2-hydroxyethoxy)methyl]uracil derivatives enhances antitumor efficacy by reducing enzymatic degradation .

Q. How do folic acid metabolism enzymes modulate the cytotoxicity of 5-Fluoro-2'-deoxyuridine (5-FdUrd) in cancer models?

  • Folate dependency : In colorectal cancer cell lines (e.g., HCT-116), 5-FdUrd cytotoxicity correlates with intracellular folate levels. Folinic acid (leucovorin) supplementation increases TS inhibition by stabilizing the 5-FdUMP-TS complex .
  • Gene expression profiling : qRT-PCR of dihydrofolate reductase (DHFR) and TS in 3D spheroids identifies resistance markers .

Q. What strategies improve the targeted delivery of this compound using nanotechnology?

  • DNA nanoscaffolds : Origami structures functionalized with cholesterol moieties enhance cellular uptake in vitro (e.g., 2.5-fold increase in HT-29 cells) .
  • Therapeutic oligomers : Incorporation of 5-FdU nucleotides into DNA staples enables sustained release, reducing IC₅₀ by 50% compared to free drug .

Data Contradictions and Resolution

Q. How can discrepancies in reported antitumor potencies of fluorinated cytidine analogs be addressed experimentally?

  • Standardized assays : Use synchronized cell cultures (e.g., 5-fluoro-2’-deoxyruridine-treated C. elegans for lifespan studies) to control for cell cycle variability .
  • Metabolite tracking : LC-MS/MS quantifies 5-fluorouracil (5-FU) conversion rates, clarifying whether differences arise from metabolic activation .

Methodological Tables

Parameter Optimal Conditions Key References
Synthesis Yield 41% (after column chromatography)
TS Inhibition (IC₅₀) 10⁻⁸ M (radiolabeled assay)
Cellular Uptake (DNA nano) 2.5-fold increase (HT-29 cells)
Metabolic Half-life (5-FU) 2.5 hours (rat intestinal epithelial cells)

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and inert gas purging to prevent iodination side reactions .
  • Mechanistic Studies : Combine enzyme activity assays with CRISPR-based models to dissect resistance pathways .
  • Delivery Systems : Explore cholesterol-functionalized nanocarriers to enhance bioavailability in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.